1-Methylimidazole-2-sulfonic acid
Overview
Description
1-Methylimidazole-2-sulfonic acid is a useful research compound. Its molecular formula is C4H6N2O3S and its molecular weight is 162.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Studies
- Synthesis and Crystal Structure Analysis : 1-Methylimidazole-2-sulfonic acid derivatives demonstrate intriguing structural properties. For instance, the sulfonated imidazoles, when crystallized, form 3-dimensional hydrogen-bonded networks, showcasing their potential in structural chemistry (Purdy, Gilardi, Luther, & Butcher, 2007).
Catalysis and Organic Synthesis
Catalytic Applications in Organic Synthesis : This compound is used in green chemistry, serving as an efficient and reusable catalyst for the synthesis of tetrasubstituted imidazoles (Davoodnia, Heravi, Safavi-Rad, & Tavakoli-Hoseini, 2010). It's also involved in oxidation reactions, such as the oxidation of 1-methyl-1H-imidazole-2-thiol with chlorine dioxide to yield this compound (Lezina, Rubtsova, Belykh, Slepukhin, & Kutchin, 2013).
Ionic Liquid Catalysts : this compound derivatives are used to create ionic liquid catalysts for various organic reactions, including the synthesis of benzimidazoles and coumarins, demonstrating its versatility in organic synthesis (Khazaei et al., 2011), (Mahato et al., 2017).
Material Science
- Development of Proton Exchange Membranes : In the field of material science, particularly for fuel cell technology, derivatives of this compound are used to enhance the properties of proton exchange membranes, contributing to advancements in sustainable energy solutions (Diao et al., 2010).
Properties
IUPAC Name |
1-methylimidazole-2-sulfonic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O3S/c1-6-3-2-5-4(6)10(7,8)9/h2-3H,1H3,(H,7,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVPOEBBDBQCNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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